molecular formula C18H34O2 B075783 2H-Pyran-2-one, tetrahydro-6-tridecyl- CAS No. 1227-51-6

2H-Pyran-2-one, tetrahydro-6-tridecyl-

Cat. No. B075783
CAS RN: 1227-51-6
M. Wt: 282.5 g/mol
InChI Key: VVLRVPJYFLFSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-Pyran-2-one, tetrahydro-6-tridecyl-” is a chemical compound with the molecular formula C18H34O2 . It is also known by other names such as 6-tridecyloxan-2-one, delta-Stearolactone, and delta-Octadecalactone . The molecular weight of this compound is 282.5 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 6-tridecyloxan-2-one . The InChI string is InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3 . The Canonical SMILES string is CCCCCCCCCCCCCC1CCCC(=O)O1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.5 g/mol . It has an XLogP3 value of 6.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 12 rotatable bonds . The exact mass and monoisotopic mass of the compound are 282.255880323 g/mol .

Scientific Research Applications

  • Applications in Synthesis and Biological Activities : 2H-pyran derivatives are important in bioorganic chemistry due to their wide range of biological and pharmacological activities. They are useful precursors for synthesizing various aromatic and heterocyclic compounds. Their diverse applications and the development of new methodologies in bioorganic chemistry have been highlighted in several studies (Suthar, Kumbhani, & Bhatt, 2021).

  • Anticancer Properties : Certain 2H-pyran derivatives, such as 4-amino-2H-pyran-2-one analogs, have shown significant in vitro anticancer activity. The structure-activity relationships of these compounds have been established, indicating their potential in cancer treatment (Dong et al., 2011).

  • Synthesis of Diverse Heterocycles : 2H-Pyran-2-ones are used as multifaceted building blocks in the synthesis of a wide array of heterocycles. They exhibit three electrophilic centers with varying electrophilicity, allowing for the generation of a vast molecular diversity through reactions with different nucleophiles (Pratap & Ram, 2017).

  • Enzyme Inhibition and Pharmaceutical Applications : Certain 2H-pyran derivatives have been found to inhibit enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterogenesis. This suggests their potential application in the development of cholesterol-lowering drugs (Prugh et al., 1990).

  • Role in Catalysis and Organic Synthesis : The synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones through a cascade cyclization triggered by oxidative gold catalysis highlights the role of 2H-pyrans in advanced organic synthesis techniques (Zheng & Zhang, 2015).

properties

IUPAC Name

6-tridecyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLRVPJYFLFSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924236
Record name 6-Tridecyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear waxy solid; Weak fatty waxy aroma
Record name delta-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name delta-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2H-Pyran-2-one, tetrahydro-6-tridecyl-

CAS RN

1227-51-6
Record name δ-Octadecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Octadecalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Tridecyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-OCTADECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR1UO4M14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one, tetrahydro-6-tridecyl-
Reactant of Route 2
2H-Pyran-2-one, tetrahydro-6-tridecyl-
Reactant of Route 3
2H-Pyran-2-one, tetrahydro-6-tridecyl-
Reactant of Route 4
2H-Pyran-2-one, tetrahydro-6-tridecyl-
Reactant of Route 5
2H-Pyran-2-one, tetrahydro-6-tridecyl-
Reactant of Route 6
2H-Pyran-2-one, tetrahydro-6-tridecyl-

Citations

For This Compound
23
Citations
B Ramya, T Malarvili, S Velavan - International Journal of …, 2015 - researchgate.net
The bioactive components of Bryonopsis laciniosa fruits have been evaluated using GC/MS. The chemical compositions of the methanolic extract of Bryonopsis laciniosa fruits were …
Number of citations: 47 www.researchgate.net
P Chanderraj, L Sundaram - researchgate.net
In worldwide urinary tract infection is a second most common infection disease. Bacteria play on crucial role for UTI especially E. coli. In this present study to identify potential bioactive …
Number of citations: 0 www.researchgate.net
V Gautam, A Sharma, S Arora, R Bhardwaj - J Chem Pharm Res, 2016 - academia.edu
In the present study, chloroform, hexane, ethyl acetate and petroleum ether extracts of flowers of Rhododendron arboreum Sm. were investigated for their chemical composition using …
Number of citations: 15 www.academia.edu
G Negri, MLF Salatino, A Salatino - Journal of apicultural research, 2003 - Taylor & Francis
… Fraction 6 (2.8 g) yielded γ-palmitolactone and two lactones with long side carbon chains: 2H-pyran-2-one-tetrahydro-6-tridecyl and 2H-pyran-2one-tetrahydro-6-pentadecyl. Fraction 7 (…
Number of citations: 30 www.tandfonline.com
R Ravi, NS Husna Zulkrnin, NN Rozhan… - Journal of …, 2018 - hindawi.com
Limited success for Aedes control program has impelled the necessities for new insecticide search. Hence, alternative plant compounds may be competent to overcome the pesticide …
Number of citations: 36 www.hindawi.com
G NEGRI, NLF SALArno, A SALArıNo - researchgate.net
… Fraction 6 (28 g) yielded -palmitolactone and two lactones with long side carbon chains: 2H-pyran-2-one-tetrahydro-6-tridecyl and 2H-pyran-2one-tetrahydro-6-pentadecyl. Fraction 7 (…
Number of citations: 0 www.researchgate.net
N Sapawe, MF Hanafi - Materials Today: Proceedings, 2018 - Elsevier
Malaysia annually generated about 177,000 tonnes of spent bleaching clay (SBC) at 1% clay dosage added which nearly 50,000 tonnes of adsorbed oil was recovered at 28% oil …
Number of citations: 16 www.sciencedirect.com
R Ravi, NSH Zulkrnin, NN Rozhan, NRN Yusoff… - 2018 - academia.edu
Limited success for Aedes control program has impelled the necessities for new insecticide search. Hence, alternative plant compounds may be competent to overcome the pesticide …
Number of citations: 0 www.academia.edu
M Rajput, N Bithel, S Vijayakumar - Archives of Microbiology, 2021 - Springer
Ethyl acetate seed extract of Pongamia pinnata displayed the highest antimicrobial potential against all test pathogens and Staphylococcus epidermidis was reported as the most …
Number of citations: 12 link.springer.com
O Ovuakporie-Uvo, MD Idu… - Brazilian Journal of …, 2018 - revista.rebibio.net
Phytochemicals have been reported to have direct and/or indirect influence on the antibacterial potentials of useful plants. The present study was aimed at determining the phyto-…
Number of citations: 3 revista.rebibio.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.